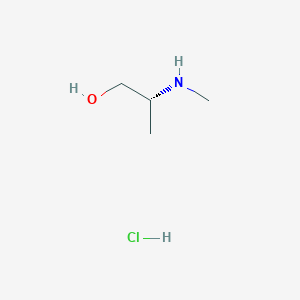![molecular formula C18H18N2O B2402325 4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile CAS No. 2176201-00-4](/img/structure/B2402325.png)
4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique structure that includes a cyclopropylidene group, an azabicyclo[3.2.1]octane core, and a benzonitrile moiety, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core in many biologically active compounds . The enantioselective construction of this scaffold can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ advanced organic synthesis techniques and stringent reaction conditions to maintain the integrity of the compound’s complex structure.
Chemical Reactions Analysis
Types of Reactions
4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile can be compared with other similar compounds, such as:
Tropane alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
Cyclopropylidene derivatives: These compounds feature the cyclopropylidene group and are studied for their unique chemical properties and reactivity.
Benzonitrile derivatives: These compounds contain the benzonitrile moiety and are used in various chemical and industrial applications.
The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-11-12-1-3-14(4-2-12)18(21)20-16-7-8-17(20)10-15(9-16)13-5-6-13/h1-4,16-17H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJUXOYQJJQYQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2402247.png)

![(6-Chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2402250.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402252.png)



![5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2402262.png)


